molecular formula C16H16ClNO3S B4215093 N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]thiophene-2-carboxamide

N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]thiophene-2-carboxamide

Cat. No.: B4215093
M. Wt: 337.8 g/mol
InChI Key: DUYMUKVSJVRYJK-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorinated phenyl ring, a tetrahydrofuran moiety, and a thiophene carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorinated Phenyl Intermediate: The starting material, 3-chloro-2-hydroxybenzaldehyde, undergoes a nucleophilic substitution reaction with tetrahydrofuran in the presence of a base to form 3-chloro-2-(tetrahydro-2-furanylmethoxy)benzaldehyde.

    Amidation Reaction: The intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide
  • 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide
  • N-[3-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-3-(2-phenoxyethoxy)benzamide

Uniqueness

N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]thiophene-2-carboxamide stands out due to its unique combination of a chlorinated phenyl ring, a tetrahydrofuran moiety, and a thiophene carboxamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c17-12-5-1-6-13(18-16(19)14-7-3-9-22-14)15(12)21-10-11-4-2-8-20-11/h1,3,5-7,9,11H,2,4,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYMUKVSJVRYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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